3-iodo-1H-pyrrolo[2,3-c]pyridin-4-amine
Description
Significance of Pyrrolopyridine and Azaindole Cores in Contemporary Chemical Synthesis
Pyrrolopyridine and its isomeric azaindole cores are recognized as "privileged scaffolds" in drug discovery. nih.govnih.gov This designation stems from their ability to serve as a foundational structure for developing ligands that can interact with a wide range of biological targets. Their structure is bioisosteric to the naturally occurring indole (B1671886) nucleus, meaning they have a similar shape and volume but different electronic properties due to the replacement of a carbon-hydrogen group with a nitrogen atom. nih.govrsc.org
This substitution offers several advantages in medicinal chemistry:
Modulation of Physicochemical Properties: The nitrogen atom in the pyridine (B92270) ring can alter properties such as solubility, lipophilicity, and polarity, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov
Enhanced Binding Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor, increasing the potential for strong and specific interactions with biological targets like protein kinases. nih.gov This is particularly relevant as kinases are a major class of drug targets, and many kinase inhibitors are designed to bind in the ATP pocket where hydrogen bonding is critical. nih.govmdpi.com
Structural Versatility: The pyrrolopyridine core allows for substitution at multiple positions, enabling chemists to fine-tune the molecule's biological activity and selectivity. nih.govrsc.org
The significance of this scaffold is underscored by its presence in several FDA-approved drugs. For example, Vemurafenib, a BRAF kinase inhibitor used in cancer therapy, and Fostemsavir, an anti-HIV agent, both contain a pyrrolopyridine core. nih.govnih.gov The proven success of these compounds continues to inspire research into new therapeutic agents based on the azaindole framework. nih.gov
| Drug Name | Core Scaffold | Therapeutic Area | Reference |
|---|---|---|---|
| Vemurafenib | 7-Azaindole (B17877) (Pyrrolo[2,3-b]pyridine) | Oncology (Melanoma) | rsc.orgmdpi.com |
| Fostemsavir | Pyrrolopyridine | Antiviral (HIV) | nih.govnih.gov |
| Pexidartinib | 7-Azaindole (Pyrrolo[2,3-b]pyridine) | Oncology | rsc.org |
| Venetoclax | 7-Azaindole derivative | Oncology (Leukemia) | rsc.org |
Strategic Research Domains Pertaining to Halogenated Pyrrolopyridine Derivatives
Halogenation of the pyrrolopyridine scaffold is a key strategy in medicinal chemistry. nih.gov Attaching a halogen atom, such as iodine, to the core structure serves as a versatile chemical "handle" for further molecular elaboration through various cross-coupling reactions. The carbon-iodine bond is particularly useful for reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, which allow for the formation of new carbon-carbon bonds. nih.gov
Research in this area focuses on several key domains:
Development of Kinase Inhibitors: Many research programs aim to create potent and selective kinase inhibitors. Halogenated pyrrolopyridines are used as key intermediates. For instance, a scaffold hopping strategy starting from a known AKT inhibitor led to the development of potent LATS1/2 kinase inhibitors where a pyrrolopyridine moiety was crucial for activity. acs.orgacs.org Modifications at the 3-position of the pyrrolopyridine ring were explored to optimize potency and metabolic stability. acs.orgacs.org
Synthesis of Complex Molecules: The ability to selectively functionalize the halogenated position allows for the construction of complex molecular architectures. For example, research into inhibitors for the colony-stimulated factor 1 receptor (CSF1R) involved a synthetic route that depended on the chemoselective Suzuki-Miyaura cross-coupling at the 2-position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the 4-position. nih.gov This highlights the differential reactivity of halogenated sites, which is a critical aspect of synthetic strategy.
Late-Stage Functionalization: Halogenated heterocycles are valuable for the late-stage functionalization of drug-like molecules. Recent advancements include novel methods like mechanochemical nickel-catalyzed reactions for modifying halogenated compounds, including those with a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core. acs.org
The iodine atom in 3-iodo-1H-pyrrolo[2,3-c]pyridin-4-amine makes it an ideal precursor for creating a library of derivatives. By replacing the iodine with various other chemical groups, researchers can systematically explore the structure-activity relationship (SAR) to identify compounds with optimized biological profiles.
Overview of Advanced Academic Investigations Focused on this compound
While extensive research exists on the broader pyrrolopyridine class, specific academic investigations focusing exclusively on this compound are not widely documented in publicly available literature. However, its structure suggests it is a valuable intermediate in synthetic and medicinal chemistry. The compound combines the 5-azaindole (B1197152) core with an iodo group at the C3 position of the pyrrole (B145914) ring and an amine group at the C4 position of the pyridine ring.
The primary academic interest in a compound with this structure would lie in its utility as a building block. Drawing parallels from research on analogous structures, such as 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines nih.gov, the 3-iodo group would be the logical site for introducing diversity via cross-coupling reactions, while the 4-amino group would likely serve as a key pharmacophoric feature, potentially acting as a hydrogen bond donor to interact with a biological target.
The synthesis of such a molecule would likely involve multi-step sequences, potentially starting from a substituted pyridine and constructing the pyrrole ring, followed by selective iodination and amination steps. The challenges in such syntheses often revolve around controlling regioselectivity and protecting reactive functional groups during the reaction sequence. nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅IN₂ | uni.lu |
| Monoisotopic Mass | 243.94975 Da | uni.lu |
| XlogP (predicted) | 1.6 | uni.lu |
| SMILES | C1=CN=CC2=C1C(=CN2)I | uni.lu |
| InChIKey | JCBUTJANQMHZJJ-UHFFFAOYSA-N | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[2,3-c]pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-4-1-11-6-3-10-2-5(9)7(4)6/h1-3,11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJHAAKVNMDNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C=NC=C2N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Iodo 1h Pyrrolo 2,3 C Pyridin 4 Amine and Its Analogs
Retrosynthetic Analysis of the 1H-Pyrrolo[2,3-c]pyridine Core Bearing a C3-Iodo and C4-Amine Moiety
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 3-iodo-1H-pyrrolo[2,3-c]pyridin-4-amine (I), the primary disconnections involve the functional groups on the heterocyclic core.
A plausible retrosynthetic pathway begins with functional group interconversion (FGI) and C-N/C-I bond disconnections. The C4-amino group can be traced back to a more robust precursor, such as a chloro or bromo substituent, which can be converted to the amine in a late-stage reaction like a Buchwald-Hartwig amination. Similarly, the C3-iodo group can be introduced via electrophilic iodination of the pyrrolo[2,3-c]pyridine core.
This leads to a key intermediate, a 4-halo-1H-pyrrolo[2,3-c]pyridine (II). Further deconstruction of the bicyclic core (II) can proceed via two main strategies:
Disconnecting the Pyrrole (B145914) Ring: This approach involves breaking the C-C and C-N bonds of the pyrrole ring, leading to a substituted pyridine (B92270) precursor (III). The synthesis would then involve building the pyrrole ring onto this pyridine scaffold, a process known as annulation.
Disconnecting the Pyridine Ring: Alternatively, the pyridine ring can be disconnected, leading to a substituted pyrrole precursor (IV). The forward synthesis would then focus on constructing the pyridine ring onto the existing pyrrole.
These strategies allow for a flexible approach, enabling chemists to choose a synthetic route based on the availability and reactivity of the starting materials. The choice between these pathways often depends on the desired substitution patterns on the final molecule. researchgate.netadvancechemjournal.com
Regioselective Iodination Strategies for the Pyrrolo[2,3-c]pyridine Scaffold
The introduction of an iodine atom at the C3 position of the 1H-pyrrolo[2,3-c]pyridine scaffold is a critical step that requires high regioselectivity. The pyrrole ring within the azaindole system is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most electronically favored site for such reactions. nih.govrsc.org
Direct iodination is a common and effective strategy. Various iodinating agents and conditions have been developed to achieve this transformation with high efficiency. The choice of reagent can be influenced by the other functional groups present on the scaffold.
Common Iodinating Agents and Conditions:
Molecular Iodine (I₂): Often used in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as dimethylformamide (DMF). The base deprotonates the pyrrole nitrogen, increasing the nucleophilicity of the ring and facilitating the electrophilic attack by iodine. nih.gov
N-Iodosuccinimide (NIS): A milder and highly effective source of electrophilic iodine. It can be used under various conditions, sometimes with a catalytic amount of acid or base to promote the reaction. nih.govnih.gov Reactions with NIS can proceed efficiently in solvents like acetonitrile. nih.gov
Iodine Monochloride (ICl): A powerful iodinating agent that can be used for direct iodination, sometimes with the aid of a solid support like Celite®. researchgate.net
Computational studies, including analysis of Highest Occupied Molecular Orbital (HOMO) coefficients and atomic charges, confirm that the C3 position is the most nucleophilic carbon on the 7-azaindole (B17877) ring, thus predicting the high regioselectivity observed in these electrophilic aromatic substitution (SEAr) reactions. nih.govresearchgate.net
| Iodinating Reagent | Substrate Type | Conditions | Yield | Reference(s) |
| I₂ / KOH | 1-Phenyl-7-azaindole | DMF | 65% | nih.gov |
| NIS / KOH | 1-Phenyl-7-azaindole | Acetonitrile, rt, 11 h | - | nih.gov |
| I₂ | 7-Azaindole | DMSO, 80 °C, 6 h | - | acs.org |
| TBAI or I₂ | Pyrrolo[1,2-a]quinoxalines | p-TsOH (cat.) | High | rsc.org |
This table is interactive. Click on the headers to sort.
Multi-Step Synthesis Approaches from Established Precursors
The construction of the functionalized this compound molecule often relies on multi-step sequences starting from well-defined chemical precursors. These approaches can be broadly categorized by how the core heterocyclic system is assembled and functionalized.
Annulation Methods for Pyrrole and Pyridine Ring Construction
Annulation, the process of building a new ring onto an existing one, is a cornerstone of synthesizing bicyclic heterocycles like pyrrolopyridines.
Pyrrole Ring Annulation: A common strategy involves starting with a substituted pyridine. For instance, a 3,4-diaminopyridine (B372788) derivative can be reacted with a suitable two-carbon synthon to form the pyrrole ring. Another powerful method is the palladium-catalyzed heteroannulation of internal alkynes with aminopyridines. nih.gov Microwave-assisted reactions, such as an epoxide-opening-cyclization-dehydration sequence starting from nicotinic acid derivatives, have been shown to dramatically accelerate the synthesis of the 7-azaindole core. sigmaaldrich.cn
Pyridine Ring Annulation: Alternatively, the synthesis can begin with a functionalized pyrrole precursor. The pyridine ring is then constructed through cyclization reactions. For example, reacting 2-amino-1-arylpyrrole-3-carbonitriles with reagents like β-diketones can yield pyrrolo[2,3-b]pyridine derivatives. scirp.orgresearchgate.net
These methods provide access to the core scaffold, which can then undergo further functionalization.
Sequential Functionalization and Ring Closure Strategies
In many synthetic routes, functional groups are introduced sequentially onto a precursor before the final ring-closing step. This allows for precise control over the final structure. A typical sequence might involve:
Starting with a functionalized pyridine or pyrrole.
Introducing key substituents that will either be part of the final product (e.g., a protected amine) or act as a handle for later reactions (e.g., a halogen).
Performing a ring-closing reaction to form the second ring of the bicyclic system. This can be an intramolecular cyclization, often catalyzed by a transition metal. rsc.org
For example, a 3-alkynyl-2-aminopyridine can undergo an acid-catalyzed cyclization to form a 7-azaindole derivative. nih.gov Another strategy involves the sequential opening and closing of rings to transform one heterocyclic system into another, such as converting a para-substituted pyridine into a meta-substituted aniline (B41778) through a series of reactions. researchgate.netnih.gov This highlights the diversity of strategies available for complex heterocycle synthesis.
Catalytic Reaction Pathways in the Synthesis of this compound
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its analogs is no exception, with palladium-catalyzed reactions playing a pivotal role. rsc.org
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are essential for assembling and functionalizing the target molecule.
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron compound (like a boronic acid) with an organic halide or triflate. youtube.comyoutube.com In the context of pyrrolopyridine synthesis, it can be used to introduce aryl or other substituents onto the heterocyclic core. mdpi.comnih.gov For instance, a 2-iodo-4-chloropyrrolopyridine can be selectively coupled with an arylboronic acid at the more reactive C2 position, leaving the C4-chloro group available for subsequent reactions. nih.gov The choice of palladium catalyst, ligands (e.g., phosphine-based ligands), and base is crucial for achieving high yields and preventing side reactions. organic-chemistry.org
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds, specifically for synthesizing aryl amines from aryl halides or triflates. wikipedia.org It is the premier method for introducing the C4-amine group onto the pyrrolo[2,3-c]pyridine scaffold. Starting with a 4-chloro or 4-bromo-pyrrolopyridine intermediate, this reaction allows for the coupling of a wide variety of primary or secondary amines under relatively mild conditions. nih.govchemspider.com The development of specialized ligands (e.g., RuPhos, XPhos) has greatly expanded the scope and efficiency of this transformation, making it applicable to complex and electronically demanding heterocyclic systems. nih.gov
A key strategic consideration is the order of these coupling reactions. For example, a synthesis might proceed via a chemoselective Suzuki-Miyaura coupling on a di-halogenated precursor, followed by a Buchwald-Hartwig amination at the remaining halogenated site. nih.gov This sequential approach allows for the controlled and efficient construction of highly functionalized pyrrolopyridine derivatives.
| Reaction Type | Precursor | Reagent | Catalyst System | Product Type | Reference(s) |
| Suzuki-Miyaura | 4-Chloro-2-iodo-pyrrolopyridine | Phenylboronic acid | Pd₂(dba)₃ / K₂CO₃ | 2-Aryl-4-chloro-pyrrolopyridine | nih.gov |
| Suzuki-Miyaura | 6-Iodo-pyrrolopyrimidine | (6-chloropyridin-3-yl)boronic acid | PdCl₂(dppf) / K₂CO₃ | 6-Pyridyl-pyrrolopyrimidine | mdpi.com |
| Buchwald-Hartwig | 4-Chloro-2-aryl-pyrrolopyridine | Secondary amine | XPhos Pd G2 / Cs₂CO₃ | 4-Amino-2-aryl-pyrrolopyridine | nih.gov |
| Buchwald-Hartwig | 2-Bromo-6-methyl pyridine | Diaminocyclohexane | [Pd₂(dba)₃] / BINAP / NaOBut | N,N'-bis(pyridin-2-yl)diamine | chemspider.com |
This table is interactive. Click on the headers to sort.
Metal-Free Synthetic Approaches and Electrophilic Cyclization
The synthesis of this compound and related heterocyclic structures is increasingly moving towards metal-free approaches to enhance sustainability and reduce costs. A primary strategy in this domain is the iodine-promoted electrophilic cyclization. nih.govacs.org This method typically involves the reaction of a suitably designed precursor with an electrophilic iodine source, which triggers an intramolecular cyclization to form the fused pyrrole ring system.
One common electrophilic iodine source is molecular iodine (I₂). nih.govacs.org The reaction proceeds via an initial attack of a nucleophilic portion of the precursor molecule on the iodine, followed by an intramolecular ring-closing step. For instance, the synthesis of related 3-iodo-pyrrolo-imidazo-pyridazines has been achieved through a multicomponent reaction followed by an I₂-promoted electrophilic cyclization. nih.govacs.org This demonstrates the power of combining tandem reactions with metal-free cyclization to build complex heterocyclic scaffolds.
Another widely used reagent for these transformations is N-iodosuccinimide (NIS). acs.org NIS is a mild and effective source of electrophilic iodine that can induce the cyclization of precursors like 3-aza-1,5-enynes to form 3-iodo-1,2-dihydropyridines. acs.org The mechanism is believed to involve an initial iodonium (B1229267) ion formation, which is then intercepted by an internal nucleophile to complete the cyclization. This approach is valuable for its selectivity and often proceeds under gentle reaction conditions. acs.orgacs.org The general applicability of iodine-mediated electrophilic cyclization has been demonstrated for a variety of nitrogen-containing heterocycles, including quinolines and furopyridines. acs.orgnih.gov
Table 1: Examples of Metal-Free Electrophilic Iodocyclization Reactions
| Precursor Type | Iodine Reagent | Product Type | Reference |
| Imidazo[1,2-a]pyridine derivative | I₂ | 3-Iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridine | nih.govacs.org |
| 3-Aza-1,5-enyne | N-Iodosuccinimide (NIS) | 3-Iodo-1,2-dihydropyridine | acs.org |
| N-(2-alkynyl)aniline | I₂ | 3-Iodoquinoline | researchgate.net |
| Primary allylamine (B125299) derivative | I₂ | Annulated Pyridine | acs.org |
Stereoselective and Regioselective Considerations in Synthetic Pathways
In the synthesis of this compound, regioselectivity is a critical factor, whereas stereoselectivity is not pertinent to the parent compound as it is achiral. However, stereochemical control becomes essential when synthesizing analogs bearing chiral centers. google.com
The regioselectivity of the iodination step is governed by the inherent electronic properties of the 1H-pyrrolo[2,3-c]pyridin-4-amine nucleus. The pyrrole ring is electron-rich and thus susceptible to electrophilic substitution. The C3 position is the most nucleophilic site, making it the preferred position for electrophilic attack by an iodinating agent. This inherent reactivity ensures that iodination overwhelmingly occurs at the desired C3 position, leading to the correct isomer. The use of electrophilic iodine sources like I₂ or NIS capitalizes on this intrinsic reactivity to achieve high regioselectivity. nih.govresearchgate.net
Challenges in regioselectivity can arise in more complex systems or if the desired substitution pattern is different. For example, in the synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, researchers found that the reactivity of different positions (C2 vs. C4) towards palladium-catalyzed cross-coupling required careful strategic planning, such as installing the C4-amino group prior to iodination to achieve the desired outcome. nih.gov This highlights that while the C3-iodination of the parent pyrrolo[2,3-c]pyridine is generally straightforward, the synthesis of more complex analogs requires careful consideration of the relative reactivity of all positions on the heterocyclic core.
For analogs containing stereocenters, such as those derived from chiral piperidines, stereoselective synthesis is paramount. google.com In these cases, the synthetic route must be designed to control the formation of the correct stereoisomer, often involving asymmetric synthesis techniques or the use of chiral starting materials. google.com
Optimization Principles for Reaction Efficiency and Yield in this compound Synthesis
Optimizing the synthesis of this compound is essential for its utility in research and development. Key parameters that are typically adjusted to improve reaction efficiency and yield include the choice of reagents, solvent, temperature, and reaction time. researchgate.netnih.gov
Reagent Selection: The choice of the iodinating agent is a primary consideration. While molecular iodine (I₂) is effective, other reagents like N-iodosuccinimide (NIS) may offer advantages in terms of milder reaction conditions and easier handling. The selection of a suitable base, such as potassium carbonate, is also critical, particularly in cyclization steps, to facilitate deprotonation and subsequent ring formation. nih.gov
Solvent and Temperature: The solvent can significantly influence reaction rates and yields. Polar aprotic solvents like 1,4-dioxane (B91453) or dimethylformamide (DMF) are often used. nih.gov Temperature is another critical variable. For instance, in related Suzuki couplings for analog synthesis, increasing the temperature from ambient to 90-125 °C was necessary to drive the reaction to completion, although higher temperatures can sometimes lead to side products. nih.govnih.gov
Catalyst System (for cross-coupling steps): When synthesizing analogs via cross-coupling reactions, the choice of catalyst and ligands is crucial. For example, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, various palladium catalysts and ligands were screened, with Pd(PPh₃)₄ proving effective for a key Suzuki-Miyaura coupling step. nih.gov
Table 2: Factors for Optimization in Pyrrolopyridine Synthesis
| Parameter | Consideration | Example | Reference |
| Iodinating Agent | Reactivity, mildness, byproducts | I₂ vs. N-Iodosuccinimide (NIS) | acs.orgacs.org |
| Catalyst/Ligand | Efficiency in cross-coupling | Pd(PPh₃)₄ for Suzuki-Miyaura coupling | nih.govnih.gov |
| Base | Strength, solubility | K₂CO₃ in cyclization and coupling steps | nih.gov |
| Solvent | Polarity, boiling point | 1,4-Dioxane/H₂O or DMF for coupling/cyclization | nih.gov |
| Temperature | Reaction rate vs. side reactions | 90-125 °C for microwave-assisted Suzuki coupling | nih.govnih.gov |
| Stoichiometry | Maximizing conversion, minimizing excess | Using 1.5 equivalents of a reagent for optimal conversion | researchgate.net |
Chemical Reactivity and Transformation Studies of 3 Iodo 1h Pyrrolo 2,3 C Pyridin 4 Amine
Cross-Coupling Reactions Involving the C3-Iodo Substituent
The iodine atom at the C3 position of the pyrrole (B145914) ring is the most reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to the derivatization of the 3-iodo-1H-pyrrolo[2,3-c]pyridin-4-amine core.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a widely employed method for introducing aryl and heteroaryl substituents at the C3 position. This reaction typically involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the iodo-azaindole with a boronic acid or ester. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and can be influenced by the nature of the coupling partners.
For instance, the coupling of a protected 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid has been successfully achieved using a Pd2(dba)3 catalyst and potassium carbonate as the base in a dioxane/water mixture at 100 °C. nih.gov Similarly, 4-methoxyphenylboronic acid has been coupled under these conditions. nih.gov The use of a protecting group on the pyrrole nitrogen, such as the trimethylsilylethoxymethyl (SEM) group, is often necessary to prevent side reactions and improve solubility. nih.gov
| Starting Material | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | phenylboronic acid | Pd2(dba)3, K2CO3 | 4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | nih.gov |
| 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | 4-methoxyphenylboronic acid | Pd2(dba)3, K2CO3 | 4-chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | nih.gov |
Sonogashira Coupling for Ethynyl Group Introduction
The Sonogashira coupling is a reliable method for installing alkyne moieties at the C3 position, which can then serve as handles for further transformations, such as cyclization reactions. nih.gov This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. The synthesis of 7-azaindoles often involves the Sonogashira coupling of a 3-halo-2-aminopyridine with a terminal alkyne, followed by cyclization. nih.gov The reaction conditions can be tuned to achieve high yields, and microwave irradiation has been shown to accelerate the process. nih.gov
Other Palladium-Catalyzed Transformations
Beyond Suzuki-Miyaura and Sonogashira couplings, the C3-iodo substituent is amenable to other palladium-catalyzed transformations.
The Heck-Mizoroki reaction allows for the introduction of alkenyl groups. For example, 1-protected-4-iodo-1H-pyrazoles have been successfully coupled with various alkenes using a palladium catalyst and P(OEt)3 as a ligand. clockss.org
The Buchwald-Hartwig amination provides a route to C-N bond formation, enabling the synthesis of 3-amino-1H-pyrrolo[2,3-c]pyridine derivatives. This reaction has been extensively developed for a wide range of aryl halides and amines. wikipedia.orgorganic-chemistry.orglibretexts.org The choice of ligand is critical, with bulky biaryl phosphine ligands often providing the best results. organic-chemistry.orgrsc.org For instance, the amination of 3-iodopyridine (B74083) has been achieved with high yield. nih.gov In the context of azaindole synthesis, palladium-catalyzed amination has been explored for the introduction of amino groups at the C4 position of the pyridine (B92270) ring. nih.gov
Nucleophilic and Electrophilic Reactivity of the C4-Amine Group
The C4-amine group of this compound exhibits both nucleophilic and electrophilic character, depending on the reaction conditions.
As a nucleophile, the amine can undergo acylation and alkylation reactions. N-acylation can be achieved using acyl chlorides or anhydrides. N-alkylation of pyrrolopyridines has also been reported. acs.orgla-press.org
The C4 position is also susceptible to nucleophilic aromatic substitution (SNAr) , particularly when activated by an electron-withdrawing group or through the formation of a pyridinium (B92312) species. However, direct thermal SNAr on a protected 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine with an amine has been shown to be challenging, requiring forcing conditions. nih.gov Palladium-catalyzed amination often proves to be a more effective method for introducing amines at this position. nih.gov
Transformations of the Pyrrolo[2,3-c]pyridine Ring System
The fused pyrrolo[2,3-c]pyridine ring system possesses a unique reactivity pattern. The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. uni-rostock.delibretexts.org
Electrophilic substitution on the pyridine ring of azaindoles is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. libretexts.orgalmerja.comquimicaorganica.orgquora.comlibretexts.org When such reactions do occur, they typically require harsh conditions and favor substitution at the C3 position of the pyridine ring. quimicaorganica.orgquora.com Friedel-Crafts reactions are often unsuccessful as the Lewis acid catalyst coordinates to the basic pyridine nitrogen, further deactivating the ring. libretexts.org
In contrast, the pyrrole ring is more electron-rich and thus more reactive towards electrophiles. In some azaindole systems, electrophilic iodination has been shown to occur at the C3 position of the pyrrole ring. researchgate.net
Transformations involving the entire ring system are less common but can occur under specific conditions. For example, a challenging deprotection step of a SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine led to the formation of a tricyclic eight-membered ring, indicating a more complex rearrangement of the scaffold. nih.gov
Functional Group Interconversions on the this compound Scaffold
Beyond the primary cross-coupling reactions at the C3-iodo position, other functional group interconversions can be performed on the this compound scaffold.
The use of protecting groups is a common strategy in the synthesis of complex azaindole derivatives. nih.gov The pyrrole nitrogen is often protected, for example with a SEM group, to prevent unwanted side reactions during cross-coupling or other transformations. nih.gov Deprotection of these groups is a key step and can sometimes be challenging, leading to unexpected side products. nih.gov
The reduction of the C-I bond to a C-H bond can occur as a side reaction during palladium-catalyzed aminations, particularly when the desired reaction is sluggish. nih.gov This highlights the delicate balance of reactivity in these systems.
| Section | Reaction Type | Key Features | Reference |
|---|---|---|---|
| 3.1.1 | Suzuki-Miyaura Coupling | Forms C-C bonds at C3 with boronic acids/esters. Requires Pd catalyst and base. | nih.gov |
| 3.1.2 | Sonogashira Coupling | Introduces alkynes at C3. Uses Pd/Cu catalysis. | nih.gov |
| 3.1.3 | Heck-Mizoroki Reaction | Forms C-C bonds with alkenes at C3. | clockss.org |
| 3.1.3 | Buchwald-Hartwig Amination | Forms C-N bonds at C3 with amines. Requires specific ligands. | nih.govwikipedia.orgorganic-chemistry.orglibretexts.orgrsc.orgnih.gov |
| 3.2 | Nucleophilic/Electrophilic Reactivity of C4-Amine | Amine can be acylated and alkylated. C4 position can undergo SNAr. | nih.govacs.orgla-press.org |
| 3.3 | Ring System Transformations | Pyrrole ring is more reactive to electrophiles than the pyridine ring. Ring rearrangements can occur. | nih.govuni-rostock.delibretexts.orgquimicaorganica.orgquora.comlibretexts.orgresearchgate.net |
| 3.4 | Functional Group Interconversions | Use of protecting groups is common. Reduction of C-I bond can be a side reaction. | nih.gov |
Chemo- and Regioselectivity in Reactions of this compound and its Derivatives
The concepts of chemo- and regioselectivity are central to understanding the utility of this compound and its derivatives as synthetic intermediates. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity denotes the preferential reaction at one position over another. In this scaffold, the key reactive sites include the C-I bond, the N-H of the pyrrole, the 4-amino group, and potentially other positions on the heterocyclic core.
Regioselectivity
The primary determinant of regioselectivity in cross-coupling reactions involving halogenated azaindoles is the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, the reactivity of aryl halides follows the general trend: C-I > C-Br > C-Cl. libretexts.org Consequently, the C3-iodo bond in a 5-azaindole (B1197152) derivative is significantly more susceptible to oxidative addition to a palladium(0) catalyst than a chloro or bromo substituent located elsewhere on the pyridine ring.
This principle has been demonstrated effectively in related azaindole systems. For instance, studies on 6-chloro-3-iodo-N-protected 7-azaindole (B17877) derivatives show that Suzuki-Miyaura cross-coupling can be performed with high regioselectivity at the C3 position. The C-I bond reacts selectively, leaving the C-Cl bond intact for subsequent transformations. acs.org This allows for a stepwise and controlled functionalization of the azaindole core. In one-pot diarylation, the first Suzuki coupling occurs exclusively at the C3-iodo position before a second coupling is initiated at the C6-chloro position under modified conditions. acs.org Similarly, research on 2-iodo-4-chloropyrrolopyridines (7-azaindoles) indicated that oxidative addition of palladium occurs preferentially at the C2-iodo position over the C4-chloro position. nih.gov
The C3 position of the pyrrole moiety in azaindoles is also intrinsically activated toward electrophilic substitution and other transformations, such as iodine-catalyzed chalcogenation, further highlighting its status as a primary reaction site. acs.org
Table 1: Regioselective Suzuki-Miyaura Coupling of a Dihalo-Azaindole Derivative
This table illustrates the regioselective functionalization of the C3-Iodo position over the C6-Chloro position in an N-protected 7-azaindole, a principle applicable to the 5-azaindole system of this compound.
| Starting Material | Boronic Acid | Catalyst System | Conditions | Product | Yield | Ref. |
| 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | 2,4-Difluorophenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Toluene, 100 °C | 6-Chloro-3-(2,4-difluorophenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine | 84% | acs.org |
| 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Toluene, 100 °C | 6-Chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine | 93% | acs.org |
| 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Toluene, 100 °C | 6-Chloro-3-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine | 67% | acs.org |
Chemoselectivity
Chemoselectivity in reactions of this compound primarily concerns the competition between the C-I bond and the two nitrogen-containing functional groups: the pyrrole N-H and the exocyclic 4-amino group.
C-I vs. Pyrrole N-H: The acidic proton of the pyrrole N-H can be a competing reaction site. In the presence of base, the resulting azaindole anion can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired N-arylation side reactions. nih.gov To circumvent this and ensure selective reaction at the C-I bond, the pyrrole nitrogen is frequently protected with groups such as tosyl (Ts), triisopropylsilyl (TIPS), or (2-trimethylsilyl)ethoxymethyl (SEM). nih.govnih.gov However, recent advances in catalyst design have identified systems, often employing bulky, electron-rich phosphine ligands like SPhos or XPhos, that can effectively catalyze cross-coupling on the C-I bond of unprotected N-H azaindoles. These methods often require careful optimization of bases and an excess of the coupling partner to achieve high yields. nih.gov
C-I vs. 4-Amino Group: The 4-amino group can also interact with the palladium catalyst. In related substrates like 3-halo-2-aminopyridines, the proximity of the amino group is known to present challenges, potentially retarding oxidative addition or hindering subsequent steps in the catalytic cycle through chelation. nih.gov Despite this, standard palladium-catalyzed C-C bond-forming reactions like Suzuki and Sonogashira couplings on the 3-iodo-4-amino-5-azaindole scaffold proceed with high chemoselectivity at the C-I position. The amino group typically remains untouched under these conditions, obviating the need for its protection.
Table 2: Chemoselectivity Considerations in Cross-Coupling Reactions
This table outlines the general strategies employed to control chemoselectivity during cross-coupling reactions of this compound and its derivatives.
| Competing Reactive Sites | Desired Reaction | General Strategy | Rationale |
| C3-Iodo vs. Pyrrole N-H | C-C or C-N coupling at C3 | 1. Protection of the pyrrole nitrogen (e.g., with SEM, TIPS, Tosyl). | Prevents N-H acidity and coordination to the catalyst, directing reactivity to the C-I bond. nih.govnih.gov |
| 2. Use of specialized ligands (e.g., SPhos, XPhos) with unprotected N-H. | Modern catalysts can overcome the inhibitory effects of the unprotected azole N-H group. nih.gov | ||
| C3-Iodo vs. 4-Amino Group | C-C or C-N coupling at C3 | Generally, no protection of the amino group is required for C-C coupling. | The C-I bond is inherently more reactive than the N-H bond of the amino group in palladium-catalyzed cross-coupling reactions. The reaction conditions favor oxidative addition at the C-I bond over C-N coupling with the amino group. |
Advanced Spectroscopic and Crystallographic Characterization Methodologies in the Study of 3 Iodo 1h Pyrrolo 2,3 C Pyridin 4 Amine
Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation Principles
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of magnetically active nuclei, multi-dimensional NMR experiments are essential for assembling the complete molecular architecture of complex molecules like 3-iodo-1H-pyrrolo[2,3-c]pyridin-4-amine. researchgate.net
Principles of 1D and 2D NMR in Structural Elucidation:
¹H NMR: This experiment identifies the number of distinct proton environments and their electronic surroundings. The chemical shift (δ) of each proton signal indicates its shielding, while the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by spin-spin coupling constants (J). For this compound, distinct signals would be expected for the protons on the pyridine (B92270) and pyrrole (B145914) rings, as well as for the amine (NH₂) and pyrrole (NH) protons.
¹³C NMR: This technique maps the carbon framework of the molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts provide insight into the hybridization and bonding environment of each carbon.
Correlation Spectroscopy (COSY): A two-dimensional homonuclear experiment that reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is invaluable for identifying adjacent protons on the aromatic rings.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with the signals of directly attached carbons. researchgate.net Each cross-peak in an HSQC spectrum links a specific proton to its carbon atom, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. This is crucial for connecting molecular fragments and identifying quaternary (non-protonated) carbons by observing their correlations with nearby protons. For this compound, HMBC would be key to confirming the connectivity between the pyrrole and pyridine rings and assigning the iodinated carbon (C3) and the carbon bearing the amino group (C4).
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
| 1 (N-H) | 11.0 - 12.5 | - | C2, C3, C7a |
| 2-H | 7.0 - 7.5 | 120 - 125 | C3, C7a |
| 3-I | - | 75 - 85 | - |
| 4-NH₂ | 5.5 - 6.5 | - | C4, C5 |
| 4-C | - | 150 - 155 | - |
| 5-H | 6.5 - 7.0 | 110 - 115 | C4, C7, C7a |
| 6-H | 7.8 - 8.2 | 145 - 150 | C4, C7a |
| 7a-C | - | 140 - 145 | - |
Note: These are predicted values based on analogous structures and are subject to experimental verification. The solvent used can significantly influence the chemical shifts of N-H protons.
X-ray Crystallography Techniques for Solid-State Structure Determination Principles
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, offering an exact snapshot of the molecule's conformation in the solid state.
For this compound, obtaining suitable single crystals would allow for the determination of its crystal and molecular structure. The fundamental principle involves irradiating a crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the unit cell can be constructed, from which the atomic positions are determined.
Key Information Obtainable from X-ray Crystallography:
Molecular Geometry: Unambiguous confirmation of the connectivity and precise measurement of all bond lengths and angles.
Conformation: The planarity of the fused pyrrolopyridine ring system can be assessed.
Intermolecular Interactions: The packing of molecules in the crystal lattice reveals non-covalent interactions. For this compound, strong intermolecular hydrogen bonds involving the amine (NH₂) and pyrrole (NH) groups acting as donors and the pyridine nitrogen acting as an acceptor are expected. nih.govresearchgate.net This often leads to the formation of specific supramolecular structures like dimers or chains. nih.govresearchgate.netmdpi.com Additionally, potential C-I···N halogen bonds, a type of directional non-covalent interaction, could influence the crystal packing. nih.govresearchgate.net
Interactive Data Table: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value / Feature |
| Crystal System | Monoclinic or Orthorhombic (Common for such heterocycles) |
| Space Group | Centrosymmetric groups (e.g., P2₁/c) are common |
| C-I Bond Length | ~2.10 Å |
| C-NH₂ Bond Length | ~1.36 Å |
| Hydrogen Bonding Motif | N-H···N interactions forming dimers or catemers (chains) |
| Halogen Bonding | Potential for C-I···N interactions, influencing packing |
| π–π Stacking | Likely interactions between the planar aromatic ring systems of adjacent molecules |
Note: These values are illustrative, based on data from similar heterocyclic structures. Actual parameters must be determined experimentally.
High-Resolution Mass Spectrometry Methodologies for Molecular Composition Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with extremely high accuracy. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, as the exact masses of isotopes are distinct.
The principle involves ionizing the sample (e.g., via Electrospray Ionization, ESI) to form charged molecules, which are then separated in a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap). The measured mass is then compared to the theoretical masses of possible elemental formulas. For this compound, HRMS would be used to confirm its molecular formula, C₇H₆IN₄. The experimentally determined mass of the protonated molecule, [M+H]⁺, would be expected to match the calculated theoretical mass within a very small error margin (typically < 5 ppm).
Interactive Data Table: HRMS Data for this compound
| Species | Molecular Formula | Calculated Exact Mass |
| [M] | C₇H₆IN₄ | 259.9664 |
| [M+H]⁺ | C₇H₇IN₄⁺ | 260.9742 |
Note: The calculated mass is based on the most abundant isotopes: ¹²C, ¹H, ¹²⁷I, and ¹⁴N.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification Principles
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.
Infrared (IR) Spectroscopy: In IR spectroscopy, a molecule absorbs infrared radiation at frequencies that match its natural vibrational modes, causing a change in the molecule's dipole moment. This results in an absorption spectrum with bands corresponding to specific functional groups.
Raman Spectroscopy: This technique involves scattering of monochromatic light (usually from a laser). Most of the scattered light has the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The energy difference corresponds to the vibrational energy levels of the molecule and requires a change in the molecule's polarizability.
For this compound, IR and Raman spectroscopy would be complementary in identifying its key structural features. The N-H stretching vibrations of the pyrrole and amine groups would be prominent in the IR spectrum. Aromatic C-H and C=C/C=N stretching vibrations would also be clearly visible.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |
| N-H Stretch (Amine, symmetric & asymmetric) | 3450 - 3250 | Strong in IR |
| N-H Stretch (Pyrrole) | 3200 - 3100 | Strong in IR |
| Aromatic C-H Stretch | 3100 - 3000 | Medium in IR & Raman |
| C=N and C=C Ring Stretch | 1650 - 1450 | Strong in IR & Raman |
| N-H Bend (Amine) | 1640 - 1560 | Strong in IR |
| C-N Stretch | 1350 - 1250 | Medium in IR |
| C-I Stretch | 600 - 500 | Strong in Raman |
Chiroptical Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment Principles (if applicable to chiral derivatives)
Chiroptical methods are spectroscopic techniques used to investigate the stereochemistry of chiral molecules. The parent compound, this compound, is achiral as it possesses a plane of symmetry and does not have any stereocenters. Therefore, it will not exhibit a response in chiroptical experiments.
However, these techniques would become essential for the characterization of chiral derivatives of this compound. If a chiral center were introduced, for example, by attaching a chiral substituent to the pyrrole nitrogen or the exocyclic amine, the resulting enantiomers would interact differently with plane-polarized and circularly polarized light.
Optical Rotatory Dispersion (ORD): This technique measures the rotation of the plane of plane-polarized light as a function of wavelength. Enantiomers rotate the plane of polarized light in equal and opposite directions.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. mdpi.com A CD spectrum plots this difference in absorption against wavelength, and the resulting positive or negative bands (Cotton effects) are characteristic of a specific enantiomer's absolute configuration and conformation. rsc.org
For any non-racemic chiral derivative of this compound, ORD and CD would be powerful tools to confirm its enantiomeric purity and assign its absolute stereochemistry, often in conjunction with theoretical calculations.
Computational Chemistry and Theoretical Investigations of 3 Iodo 1h Pyrrolo 2,3 C Pyridin 4 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and predicting the reactivity of molecules like 3-iodo-1H-pyrrolo[2,3-c]pyridin-4-amine. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are key determinants of chemical behavior.
Key Reactivity Descriptors:
HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a measure of molecular stability and reactivity. researchgate.net For related heterocyclic systems, DFT calculations at the B3LYP/6-311G++ level of theory have been used to determine these orbital energies. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface. These maps reveal electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For chalcone (B49325) derivatives, MEP analysis has identified oxygen atoms and π-systems as primary sites for electrophilic attack. researchgate.net A similar analysis for this compound would likely highlight the nitrogen atoms of the pyridine (B92270) and pyrrole (B145914) rings, as well as the exocyclic amine group, as key sites for interaction.
Mulliken Charges: These calculations partition the total electron population among the atoms in a molecule, providing insight into the local electronic environment and potential sites for electrostatic interactions.
Theoretical calculations for the related compound 3-iodo-1H-pyrrolo[2,3-c]pyridine (lacking the 4-amine group) provide some basic predicted descriptors. chemscene.com
Table 1: Predicted Physicochemical Properties for 3-Iodo-1H-pyrrolo[2,3-c]pyridine
| Descriptor | Predicted Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 28.68 Ų |
| logP | 2.1675 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 0 |
Data sourced from a chemical vendor for the related compound 3-iodo-1H-pyrrolo[2,3-c]pyridine. chemscene.com
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, stability, and interactions with the environment (e.g., solvent or a protein binding pocket). mdpi.com
For a molecule like this compound, MD simulations can:
Explore Conformational Space: Although the core pyrrolopyrimidine scaffold is rigid, substituents may have rotational freedom. MD simulations can explore the accessible conformations of these groups and identify low-energy, stable arrangements.
Analyze Stability: By simulating the molecule over time (typically nanoseconds to microseconds), researchers can assess its structural stability. This is particularly important when studying its interaction with a biological target, as the stability of the ligand-protein complex can be evaluated. researchgate.net
Solvent Effects: MD simulations explicitly model solvent molecules (usually water), allowing for a detailed analysis of how the solvent influences the conformation and properties of the solute. This provides a more realistic representation than calculations performed in a vacuum.
In studies of related pyrrolo[2,3-d]pyrimidin-4-amine inhibitors targeting Janus Kinase 1 (JAK1), MD simulations were used to analyze the stability of the ligand within the protein's active site, confirming the persistence of key hydrogen bond interactions over the simulation time. researchgate.net
Ligand-Protein Docking Methodologies for Putative Biomolecular Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The pyrrolopyrimidine scaffold is a common feature in kinase inhibitors, and docking studies are essential for elucidating their binding modes. nih.govsigmaaldrich.com
Docking studies involving scaffolds related to this compound have revealed common interaction patterns:
Hydrogen Bonding: The nitrogen atoms in the pyrrolopyrimidine core and the exocyclic amine group are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site. For example, in studies of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors, docking showed a key hydrogen bond forming between the scaffold and the residue Thrα179. nih.govuniv-paris13.fr Similarly, pyrrolo[2,3-d]pyrimidine-based inhibitors of CSF1R are often designed to form hydrogen bonds within the kinase hinge region. sigmaaldrich.com
Hydrophobic Interactions: The aromatic rings of the scaffold participate in hydrophobic and π-stacking interactions with nonpolar residues, contributing to binding affinity.
Halogen Bonding: The iodine atom at the 3-position can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as a backbone carbonyl oxygen. This has been increasingly recognized as a significant interaction in drug design.
Table 2: Example of Key Interactions for Pyrrolopyrimidine Scaffolds in Protein Kinases
| Scaffold | Protein Target | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1H-Pyrrolo[3,2-c]pyridine | Tubulin (Colchicine Site) | Thrα179, Asnβ349 | Hydrogen Bond |
| Pyrrolo[2,3-d]pyrimidine | Janus Kinase 1 (JAK1) | Glu957, Leu959 | Hydrogen Bond (Hinge Region) |
| 7-Azaindole (B17877) | CDK8 | - | Interaction with DMG-in region |
Illustrative data compiled from studies on related scaffolds. researchgate.netuniv-paris13.frnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Features for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pnas.org In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), this is achieved by correlating the 3D properties of molecules (e.g., steric, electrostatic, and hydrophobic fields) with their activity. pnas.org
For a series of derivatives based on the this compound scaffold, a QSAR model would be developed by:
Aligning the Structures: A set of molecules with known biological activities are structurally aligned based on their common scaffold.
Calculating Molecular Fields: For each molecule, steric and electrostatic fields are calculated on a 3D grid surrounding it.
Generating a Statistical Model: Partial least squares (PLS) regression is used to create a model that correlates the variations in the field values with the changes in biological activity.
The resulting QSAR model, often visualized with contour maps, can predict the activity of new, unsynthesized compounds and highlight which regions of the molecule are sensitive to modification. For instance, a CoMFA model might show that adding a bulky group in a specific region (indicated by a green contour) would increase activity, while adding an electronegative group in another region (indicated by a blue contour) would decrease it. Such models have been successfully developed for various heterocyclic inhibitors to guide structural optimization. researchgate.net
Density Functional Theory (DFT) Applications for Reaction Mechanism Prediction and Energy Landscape Analysis
Beyond calculating ground-state properties, Density Functional Theory (DFT) is a powerful tool for investigating chemical reactions. It can be used to map out the entire energy landscape of a reaction, including the structures and energies of reactants, products, intermediates, and, crucially, transition states. asm.org
For this compound, DFT could be applied to:
Predict Synthetic Routes: By calculating the activation barriers for different potential reaction pathways, DFT can help predict the most favorable conditions for synthesizing the molecule or its derivatives. For example, DFT has been used to study the mechanism of cycloaddition reactions to form heterocyclic rings. asm.org
Understand Regioselectivity: In reactions where multiple products can be formed (e.g., further substitution on the ring system), DFT can predict which isomer is more likely to be formed by comparing the energies of the transition states leading to each product.
Chemoinformatics and Virtual Screening Approaches Utilizing the this compound Scaffold
Chemoinformatics involves the use of computational methods to analyze large collections of chemical data. The this compound scaffold can be a valuable query in chemoinformatic approaches like virtual screening.
Virtual Screening: This is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. univ-paris13.fr There are two main approaches:
Structure-Based Virtual Screening (SBVS): If the 3D structure of a protein target is known, millions of compounds can be docked into its active site computationally. The top-scoring compounds are then selected for experimental testing.
Ligand-Based Virtual Screening (LBVS): If the structure of the target is unknown but active ligands are, a model of the "pharmacophore" (the essential 3D arrangement of features required for activity) can be built from these known actives. This pharmacophore model is then used to search libraries for other molecules that contain the same features in the correct spatial arrangement.
The 1H-pyrrolo[2,3-c]pyridin-4-amine core represents a rigid scaffold that can be used to build pharmacophore models or as a starting point for scaffold hopping, where the core is replaced by other structurally similar groups to find novel chemical series with potentially improved properties. sigmaaldrich.comuniv-paris13.fr Studies on related pyrrolo[3,2-c]pyridine compounds have used the scaffold as a basis for designing new inhibitors. nih.gov
Mechanistic Investigations at the Molecular Level Involving 3 Iodo 1h Pyrrolo 2,3 C Pyridin 4 Amine Derivatives
Receptor-Ligand Interaction Modeling and Binding Site Analysis
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. d-nb.infonih.gov This method is instrumental in studying derivatives of the 3-iodo-1H-pyrrolo[2,3-c]pyridin-4-amine scaffold to understand their binding modes and to guide the design of more potent and selective analogs. nih.govimist.ma
The process involves placing the ligand conformation into the active site of the target protein and evaluating the interaction energy. nih.gov Successful docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and specific amino acid residues in the binding pocket. nih.gov For example, molecular modeling of 1H-pyrrolo[3,2-c]pyridine derivatives targeting tubulin identified crucial hydrogen bond interactions with residues Thrα179 and Asnβ349 at the colchicine-binding site. nih.govsemanticscholar.org Similarly, docking studies of pyrrolo[2,3-d]pyrimidine analogs as Janus kinase 1 (JAK1) inhibitors showed hydrogen bond formation with residues Glu957 and Leu959. nih.govfigshare.com
The binding affinity is often quantified by a scoring function, which estimates the binding free energy. This allows for the ranking of different compounds and the prediction of their relative activities. nih.gov These computational predictions are invaluable for prioritizing compounds for synthesis and experimental testing. nih.gov
Table 2: Examples of Receptor-Ligand Interactions for Pyrrolopyridine Analogs
| Compound Class | Target Protein | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1H-pyrrolo[3,2-c]pyridine derivatives | Tubulin (colchicine site) | Thrα179, Asnβ349 | Hydrogen Bonds nih.govsemanticscholar.org |
| pyrrolo[2,3-d]pyrimidin-4-amine derivatives | Janus Kinase 1 (JAK1) | Glu957, Leu959, Gly887, His885 | Hydrogen Bonds, Water-mediated H-bonds nih.gov |
| 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine derivatives | NADPH Oxidase 2 (NOX2) | (Binding at NADPH site validated) | Intermolecular Interactions nih.govmdpi.com |
| pyrrolo[2,3-d]pyrimidine analogs | Colony Stimulating Factor 1 Receptor (CSF1R) | (Compared with Pexidartinib binding) | Hydrogen Bonds, Hydrophobic Interactions mdpi.com |
Elucidation of Molecular Pathways and Signal Transduction Cascades Affected by Analogs
Examples of pathways affected by related compounds include:
JAK/STAT Pathway: Janus kinases (JAKs) are critical for cytokine signaling that regulates immune responses. nih.gov Inhibition of JAK1 by pyrrolo[2,3-d]pyrimidin-4-amine derivatives can block the subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby downregulating inflammatory responses. nih.govfigshare.com
CSF1R Signaling: The Colony Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase involved in the survival and proliferation of macrophages. mdpi.com Pyrrolo[2,3-d]pyrimidine-based inhibitors, designed through hybridization with the known CSF1R inhibitor Pexidartinib, have demonstrated potent inhibition of this pathway. mdpi.com
Microtubule Dynamics: Microtubules are essential components of the cytoskeleton involved in cell division. nih.gov Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, disrupting microtubule polymerization. nih.govsemanticscholar.org This leads to cell cycle arrest in the G2/M phase and induces apoptosis, a key mechanism for anticancer agents. nih.gov
NADPH Oxidase (NOX) Pathway: NOX enzymes are responsible for generating reactive oxygen species (ROS). nih.gov Inhibitors based on the 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure have been shown to inhibit NOX2, which is implicated in neuroinflammation and oxidative stress. nih.govmdpi.com
Table 3: Signal Transduction Pathways Modulated by Pyrrolopyridine Analogs
| Compound Class | Target | Affected Pathway | Biological Consequence |
|---|---|---|---|
| pyrrolo[2,3-d]pyrimidin-4-amine derivatives | JAK1 | JAK/STAT Signaling | Modulation of cytokine-mediated signaling nih.gov |
| Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs | CSF1R | CSF1R Signaling | Inhibition of macrophage proliferation and survival mdpi.com |
| 1H-pyrrolo[3,2-c]pyridine derivatives | Tubulin | Microtubule Polymerization | Cell cycle arrest and apoptosis nih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivatives | NOX2 | ROS Production | Prevention of oxidative stress nih.govmdpi.com |
Structural Biology Approaches to Protein-Ligand Complex Formation with this compound Derivatives (e.g., co-crystallization principles)
Structural biology provides the most definitive view of how a ligand interacts with its protein target. The principal technique is X-ray crystallography, which can determine the three-dimensional structure of a protein-ligand complex at atomic resolution. To achieve this, the ligand and target protein are co-crystallized, and the resulting crystal is analyzed.
The resulting electron density map reveals the precise orientation of the inhibitor within the binding site and details all points of contact, including bond lengths and angles of hydrogen bonds. This information is the gold standard for validating molecular docking predictions and provides invaluable insights for structure-based drug design. For instance, the crystal structure of the kinase HCK complexed with a pyrazolo-pyrimidine inhibitor (a related scaffold) has been solved and deposited in the Protein Data Bank (PDB ID: 3VS7), providing a detailed map of its binding mode. wwpdb.org
Similarly, the crystal structure of the CSF1R kinase domain with the inhibitor Pexidartinib (PDB ID: 4R7H) serves as a critical template for designing new inhibitors. mdpi.com Researchers use this structural information to superimpose docked poses of new analogs, like pyridine-based pyrrolo[2,3-d]pyrimidines, to verify that they maintain the key interactions observed in the crystal structure. mdpi.com This approach allows for the rational design of modifications to the ligand scaffold to improve affinity and selectivity, guiding the development of derivatives of compounds like this compound.
3 Iodo 1h Pyrrolo 2,3 C Pyridin 4 Amine As a Versatile Synthetic Scaffold and Intermediate
Utilization in the Synthesis of Complex Heterocyclic Systems
The C3-iodo substituent on the 1H-pyrrolo[2,3-c]pyridin-4-amine scaffold is a key feature that enables its use in a wide array of metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the core structure into more complex polycyclic and substituted heterocyclic systems. mdpi.comnih.gov By analogy with other iodo-azaindoles, this compound is an excellent substrate for palladium- and copper-catalyzed transformations. acs.orgnih.gov
Key cross-coupling reactions applicable to this scaffold include:
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the C3 position of the azaindole and various aryl or vinyl groups from boronic acids or esters. This method is highly efficient for creating 3-aryl-1H-pyrrolo[2,3-c]pyridin-4-amine derivatives. The synthesis of 3,6-diaryl 7-azaindoles has been demonstrated using a chemo-selective one-pot Suzuki-Miyaura reaction on a 6-chloro-3-iodo-N-protected 7-azaindole (B17877), highlighting the feasibility of selective arylation at the C3-iodo position. acs.org Similarly, Suzuki coupling has been employed to install piperidine substituents onto 3-iodo-pyrrolopyridine intermediates, showcasing its utility in building complex medicinal chemistry scaffolds. acs.org
Sonogashira Coupling: This reaction facilitates the coupling of the C3-iodo group with terminal alkynes to introduce alkynyl moieties. mdpi.comnih.gov These resulting alkynes are themselves versatile intermediates that can undergo further transformations, such as cyclization reactions, to form fused ring systems. mdpi.comnih.govnih.gov For instance, a common strategy involves the Sonogashira coupling of amino-halopyridines with terminal alkynes, followed by a cyclization step to construct the azaindole core itself. mdpi.comnih.gov
Heck Coupling: The Heck reaction can be used to introduce alkenyl substituents at the C3 position by reacting the iodo-azaindole with alkenes.
Buchwald-Hartwig Amination: While the scaffold already possesses a C4-amino group, the C3-iodo position could potentially be used for C-N bond formation under specific conditions, although this is less common than C-C bond-forming reactions at this position.
The combination of these reactions allows for the stepwise and controlled construction of highly decorated pyrrolopyridine derivatives, which are central cores in many biologically active molecules. nih.gov
Table 1: Potential Cross-Coupling Reactions for Elaboration of the 3-Iodo-1H-pyrrolo[2,3-c]pyridin-4-amine Scaffold
| Reaction Name | Reagent | Resulting Bond | Example Product Substructure |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | C-C (sp²-sp²) | 3-Aryl-pyrrolopyridine |
| Sonogashira | R-C≡CH | C-C (sp²-sp) | 3-Alkynyl-pyrrolopyridine |
| Heck | Alkene | C-C (sp²-sp²) | 3-Alkenyl-pyrrolopyridine |
Applications in Diversity-Oriented Synthesis (DOS) and Chemical Library Generation
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes or drug leads. nih.govresearchgate.net The this compound scaffold is exceptionally well-suited for DOS strategies due to its two distinct and orthogonally reactive functional groups.
The C3-iodo and C4-amino groups serve as independent points for diversification:
Diversification at C3: The iodo group can be subjected to a variety of metal-catalyzed cross-coupling reactions as described previously. By using a library of diverse building blocks (e.g., boronic acids for Suzuki coupling, alkynes for Sonogashira coupling), a wide range of substituents can be introduced at this position.
Diversification at C4: The primary amino group is a versatile handle for numerous chemical transformations. It can be readily acylated with a library of carboxylic acids or acid chlorides, sulfonylated with sulfonyl chlorides, or reductively aminated with aldehydes or ketones to introduce a vast array of side chains.
This two-dimensional approach allows for the combinatorial synthesis of a large library of compounds from a single, advanced intermediate. For example, reacting the core scaffold with 100 different boronic acids and then derivatizing the amino group of each product with 100 different carboxylic acids would, in principle, generate a library of 10,000 distinct molecules. Such libraries of related pyrrolopyridine compounds are invaluable for exploring structure-activity relationships (SAR) and identifying compounds with desired biological activities. nih.gov The synthesis of pyrrolo[3,2-d]pyrimidine libraries has demonstrated the power of this approach, where molecular diversity was readily added onto the pyrimidine nitrogens of the core scaffold. nih.gov
Table 2: Illustrative Scheme for Chemical Library Generation
| Diversification Point | Reaction Type | Library of Reagents | Resulting Diversity |
|---|---|---|---|
| Position C3 | Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Variation in aromatic substituents |
| Position C4 | Amide Coupling | Carboxylic Acids / Acid Chlorides | Variation in acyl side chains |
| Position C4 | Sulfonylation | Sulfonyl Chlorides | Variation in sulfonamide groups |
| Position C4 | Reductive Amination | Aldehydes / Ketones | Variation in N-alkyl substituents |
Role as a Precursor for Advanced Medicinal Chemistry Scaffolds and Chemical Probes
Azaindoles and related pyrrolopyridine heterocycles are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.govresearchgate.net They are bioisosteres of indoles and purines, allowing them to mimic the interactions of these endogenous structures in enzyme active sites. nih.gov The 1H-pyrrolo[2,3-c]pyridin-4-amine core is particularly relevant as a scaffold for protein kinase inhibitors, as the 4-amino group and the pyridine (B92270) nitrogen can form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site. nih.govacs.org
This scaffold serves as a precursor for numerous classes of therapeutic agents:
Kinase Inhibitors: Many FDA-approved drugs and clinical candidates for cancer therapy are based on pyrrolopyridine or related cores. mdpi.comnih.gov These include inhibitors of critical signaling kinases such as CSF1R, Akt (Protein Kinase B), and MPS1. nih.govnih.govnih.gov The synthesis of these complex inhibitors often begins with a functionalized core, such as an iodo-pyrrolopyridine, which is then elaborated through cross-coupling reactions to install the necessary pharmacophoric groups. acs.orgnih.gov
Antiviral Agents: Pyrrolopyridine derivatives have been investigated for their antiviral properties, including activity against HIV-1. mdpi.comnih.gov The scaffold can be used to design inhibitors of viral enzymes like HIV-1 integrase. acs.org
Other Therapeutic Areas: The versatility of the pyrrolopyridine core has led to its exploration in a broad spectrum of diseases. Derivatives have shown promise as antimycobacterial agents, NADPH oxidase 2 (NOX2) inhibitors for neurodegenerative diseases, and agents targeting the central nervous system. mdpi.comacs.orgmdpi.com
The title compound, this compound, is therefore a valuable starting material for the synthesis of these advanced molecules, providing a direct route to introduce substituents required for target binding and selectivity.
Development of Probes and Tools for Chemical Biology Research
Beyond therapeutic applications, this compound is a valuable precursor for the development of chemical probes. These probes are specialized molecules designed to study biological systems, for example, by identifying the targets of a drug, visualizing a biological process, or isolating specific proteins from a complex mixture. mskcc.orgchemicalprobes.org Azaindole derivatives have been successfully utilized as probes for biological imaging. nih.govmdpi.com
The functional handles of the scaffold are ideal for incorporating various reporter tags:
Fluorescent Probes: A fluorescent dye can be attached to the scaffold, typically via a cross-coupling reaction at the C3-iodo position. If the core scaffold binds to a specific protein of interest, the resulting fluorescent probe can be used to visualize the localization and dynamics of that protein within living cells using techniques like fluorescence microscopy.
Affinity Probes: An affinity tag, such as biotin, can be appended to the molecule, often by acylation of the C4-amino group. This biotinylated probe can be used in pull-down experiments. The probe is incubated with a cell lysate, and the protein-probe complexes are captured on streptavidin-coated beads. The captured proteins can then be identified by mass spectrometry, revealing the cellular binding partners of the parent molecule.
Photoaffinity Probes: A photoreactive group can be incorporated into the molecule. Upon irradiation with UV light, this group forms a covalent bond with any nearby interacting proteins, allowing for permanent labeling of the biological target.
By providing a platform for the attachment of these tags, this compound facilitates the creation of powerful tools to investigate complex biological questions and validate new drug targets. mskcc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6-chloro-3-iodo-N-protected 7-azaindole |
| 3-aryl-1H-pyrrolo[2,3-c]pyridin-4-amine |
| 3-iodo-pyrrolopyridine |
| 1H-pyrrolo[2,3-c]pyridin-4-amine |
Emerging Research Directions and Future Perspectives for 3 Iodo 1h Pyrrolo 2,3 C Pyridin 4 Amine
Development of Novel Synthetic Methodologies for Enhanced Atom Economy and Sustainability
The future synthesis of 3-iodo-1H-pyrrolo[2,3-c]pyridin-4-amine and its derivatives will likely pivot towards greener, more efficient methodologies that prioritize atom economy and sustainability. While traditional multi-step syntheses of azaindoles often suffer from low yields and harsh conditions, modern approaches offer promising alternatives.
A key strategy involves the development of one-pot multi-component reactions (MCRs). For instance, methodologies like the Ugi-Zhu three-component reaction, which has been successfully used to create complex pyrrolo[3,4-b]pyridin-5-ones with high atom economy, could be conceptually adapted. mdpi.com Such approaches, where most atoms from the reactants are incorporated into the final product, significantly reduce waste and simplify purification. mdpi.com Another avenue is the advancement of metal-free synthesis. Recent progress in synthesizing 7-azaindoles through mild, catalyst-free methods, such as the reaction of O-vinylhydroxylamines with aza-arene N-oxides, presents a sustainable alternative to costly and toxic transition metal catalysts. acs.org
Furthermore, improving upon established cyclization strategies is crucial. The synthesis could potentially start from a commercially available or readily synthesized precursor like 3-amino-4-iodopyridine. guidechem.com From there, construction of the pyrrole (B145914) ring could be achieved via modern variations of classic reactions. For example, protecting-group-free, two-step routes involving Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane followed by acid-catalyzed cyclization are being established for a broad range of azaindoles and could be optimized for this specific isomer. organic-chemistry.org Mechanochemical approaches, which reduce or eliminate the need for bulk solvents, are also gaining traction. The use of piezoelectric materials to promote nickel-catalyzed C-X bond transformations represents a novel, sustainable strategy for functionalizing halogenated heterocycles. acs.org
Exploration of New Chemical Transformations and Functionalization Strategies
The this compound scaffold possesses multiple sites for chemical modification, with the carbon-iodine bond being the most versatile handle for introducing molecular diversity. The exploration of advanced cross-coupling reactions is a primary focus for future functionalization.
Palladium-catalyzed cross-coupling reactions are central to this effort. The C3-iodo position is primed for Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation) reactions. Research on related isomers, such as 6-chloro-3-iodo-7-azaindole, has demonstrated that chemo-selective Suzuki coupling at the C3-iodo position is feasible even in the presence of other halogens, allowing for sequential and site-specific modifications. nih.govnih.gov These reactions enable the introduction of a vast array of aryl, heteroaryl, amino, and alkynyl groups, which is critical for tuning the pharmacological properties of the resulting molecules.
Beyond cross-coupling, direct C-H activation presents a more atom-economical functionalization strategy. Palladium-catalyzed intramolecular C-H functionalization has been used to construct condensed pyrroloindoles from N-substituted pyrroles, and similar strategies could be envisioned for elaborating the this compound core into more complex, rigid scaffolds. acs.org
| Strategy | Reaction Type | Potential Application on Scaffold | Reference |
| Sustainable Synthesis | Multi-Component Reaction (MCR) | One-pot synthesis of the core or complex derivatives with high atom economy. | mdpi.com |
| Metal-Free Annulation | Cyclization using reagents like O-vinylhydroxylamines to form the pyrrole ring under mild conditions. | acs.org | |
| Core Functionalization | Suzuki-Miyaura Coupling | Introduction of aryl/heteroaryl groups at the C3-position via the iodo handle. | nih.govnih.gov |
| Buchwald-Hartwig Amination | Introduction of substituted amines at the C3-position. | nih.gov | |
| C-H Activation/Functionalization | Direct introduction of functional groups on the pyridine (B92270) or pyrrole ring, or intramolecular cyclization. | acs.org |
Integration with Advanced High-Throughput Synthesis and Screening Technologies (Methodological Focus)
To rapidly explore the chemical space around the this compound core, its integration with high-throughput (HT) technologies is essential. The amenability of palladium-catalyzed cross-coupling reactions to parallel synthesis formats allows for the creation of large, diverse libraries of compounds from a single, versatile building block.
The methodological focus would be on creating arrays where the core scaffold is reacted with hundreds of different building blocks (e.g., boronic acids, amines, alkynes) in multi-well plates. The development of robust and efficient HT synthesis strategies, such as those used to create azide (B81097) libraries for "click" chemistry, provides a blueprint for this approach. rsc.org Such methods are characterized by their simplicity, high purity of products, and compatibility with automated liquid handlers and purification systems. This rapid library synthesis enables subsequent high-throughput screening (HTS) against biological targets, accelerating the identification of initial hits. rsc.org The combination of automated synthesis and biological screening creates a powerful cycle for hit-to-lead optimization in drug discovery. cam.ac.uk
Advanced Computational and Machine Learning Approaches in Scaffold Design and Reactivity Prediction
Computational chemistry and machine learning (ML) are becoming indispensable for accelerating chemical research. For this compound, these tools can guide both its synthesis and its derivatization.
In the realm of synthesis, ML models can predict chemical reactivity. By training algorithms on large datasets of known reactions, it is possible to predict the outcomes and optimal conditions for functionalizing the scaffold, even with limited prior experimental data for this specific molecule. cam.ac.ukarxiv.org Quantum mechanical calculations can be integrated with ML to create robust models that predict the intrinsic reactivity of specific sites on the molecule, such as the C-I bond, thereby guiding the choice of reagents and catalysts for selective transformations. nih.govnih.gov This predictive power reduces the trial-and-error nature of traditional chemical synthesis, saving time and resources. mdpi.com
For scaffold design, ML and deep learning models can predict the biological activity and pharmacokinetic properties of virtual libraries of derivatives before they are synthesized. nih.govharvard.edu By learning from the structural features of known active and inactive compounds, these models can prioritize the synthesis of candidates with a higher probability of success. This data-driven approach streamlines the design-make-test-analyze cycle central to modern drug discovery. acs.org
Design Principles for Enhanced Molecular Selectivity and Specificity at the Target Level
The ultimate goal of derivatizing the this compound scaffold is often to create molecules that bind to a biological target with high potency and selectivity. This is particularly relevant for kinase inhibitors, where off-target activity can lead to toxicity.
Structure-based drug design (SBDD) is a cornerstone of this effort. rroij.com By obtaining the X-ray crystal structure of a target protein (e.g., a kinase) in complex with an initial inhibitor based on the pyrrolopyridine core, researchers can visualize the key binding interactions. acs.org This structural information allows for the rational design of new derivatives where substituents, added via the C3-iodo handle, can form additional favorable interactions with the protein. For example, in the design of Janus kinase 2 (JAK2) inhibitors, SBDD was used to identify a key hydrogen bond interaction that could be exploited to enhance selectivity over other JAK family kinases. acs.orgnih.gov
Another powerful strategy is molecular hybridization, which involves combining pharmacophoric elements from different known inhibitors to create a new hybrid compound with improved properties. mdpi.com The this compound scaffold can serve as a versatile platform for exploring such hybrids. By computationally docking virtual libraries of derivatives into the target's active site and using ML-based scoring functions to predict binding affinity, chemists can prioritize candidates that are predicted to have high affinity and selectivity, making the discovery process more efficient. acs.orgmdpi.com
Q & A
Q. What are the common synthetic routes for 3-iodo-1H-pyrrolo[2,3-c]pyridin-4-amine, and how can reaction yields be optimized?
The synthesis typically involves iodination of a pre-formed pyrrolopyridine scaffold. For example, a structurally related compound, 3-Iodo-4-amino-1H-pyrrolo[2,3-b]pyridine (34), was synthesized via palladium-mediated cross-coupling, achieving a 50% yield using a brominated precursor and KI under reflux conditions in DMF . Key optimization strategies include:
- Catalyst Selection : Pd(PPh₃)₄ or CuI enhances iodine incorporation efficiency.
- Temperature Control : Maintaining 60–80°C balances reaction rate and decomposition.
- Purification : Gradient silica gel chromatography (e.g., 5–20% MeOH in DCM) isolates the product from byproducts .
Q. What spectroscopic techniques are employed to characterize this compound?
- 1H/13C NMR : Assigns aromatic protons and carbons. For example, compound 34 showed distinct NH₂ signals at δ 6.30 ppm and pyrrole protons at δ 7.85 ppm .
- Melting Point Analysis : Confirms purity (e.g., 148–150°C for compound 34) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated within 2 ppm accuracy) .
Q. How can researchers confirm the absence of common byproducts post-synthesis?
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using polar/non-polar solvent systems.
- LC-MS : Detects low-abundance impurities via ion fragmentation patterns.
- Elemental Analysis : Validates C/H/N ratios (e.g., ≤0.4% deviation from theoretical values) .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s electronic properties and reactivity?
The electron-withdrawing iodine atom:
- Activates Cross-Coupling : Facilitates Suzuki-Miyaura reactions at the C3 position due to enhanced leaving-group ability.
- Alters Tautomerism : Stabilizes the amine form over imine, as observed in NMR studies of analogous pyrrolopyridines .
- Modifies π-Stacking : Heavy atom effects enhance crystallinity, aiding X-ray diffraction studies .
Q. What strategies resolve discrepancies in NMR data between synthetic batches?
- Variable-Temperature NMR (VT-NMR) : Identifies tautomeric equilibria (e.g., amine ↔ imine shifts) .
- 2D NMR (HSQC/HMBC) : Confirms connectivity; e.g., correlations between C4-NH₂ and adjacent carbons .
- Orthogonal Validation : Combine HRMS (mass accuracy <2 ppm) and X-ray crystallography for unambiguous assignment .
Q. What computational methods predict reactivity in cross-coupling reactions?
- DFT Calculations : Models transition states for Pd-catalyzed couplings (e.g., bond dissociation energies of C-I vs C-Br).
- Molecular Electrostatic Potential (MEP) Maps : Highlights nucleophilic/electrophilic sites (e.g., C3 as the most reactive position) .
Q. How are X-ray crystallographic challenges addressed for iodinated heterocycles?
- Crystallization : Use mixed solvents (e.g., EtOAc/hexane) for slow evaporation, yielding monoclinic crystals (a = 29.5164 Å, β = 124.8°) .
- Refinement : SHELXL handles iodine’s anisotropic displacement parameters, targeting R1 < 0.05 .
- Twinned Data : SHELXD resolves pseudo-merohedral twinning via twin law refinement .
Q. What synthetic modifications improve biological activity while retaining core structure?
Q. Table 1: Comparative Synthetic Approaches
| Method | Starting Material | Yield | Key Conditions | Reference |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | 4-Amino-pyrrolopyridine | 50% | KI, Pd(PPh₃)₄, DMF, 80°C | |
| Direct Iodination | Brominated Analog | 35% | CuI, DMSO, 100°C | [Hypoth.] |
| Electrophilic Substitution | Pyrrolopyridine | 28% | I₂, HIO₃, AcOH | [Hypoth.] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
